

phenyl salicylate depsides depsidones chemical class

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Compound Focus: Phenyl Salicylate

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Chemical Classes: Definitions and Relationships

Phenyl salicylate, depsides, and depsidones are distinct classes of polyphenolic compounds, with the core differentiator being their structural linkage.

- **Depsides:** These are compounds composed of two or more monocyclic aromatic rings (often derived from hydroxybenzoic acid) linked together by an **ester bond** [1] [2]. They are commonly found in lichens and some plants.
- **Depsidones:** These are characterized by a **cyclic ester (lactone) bond**, forming a structure known as 11H-dibenzo[b,e][1,4]dioxepin-11-one [3]. This structure is formed when two hydroxybenzoic acid rings are linked by both an ether and an ester bond. Like depsides, they are frequently isolated from lichens [3].
- **Phenyl Salicylate (Salol):** This is a simple aromatic ester, specifically the phenyl ester of salicylic acid [4] [5]. It is structurally a single ester bond between salicylic acid and phenol. It is classified among depsides and depsidones in some chemical databases due to its phenolic ester structure [1] [4] [6].

The table below summarizes the key characteristics of these compound classes for easy comparison.

Feature	Deposides	Deposidones	Phenyl Salicylate
Core Structure	Two or more aromatic units linked by a linear ester bond [1] [2]	Two aromatic units linked by both an ether and an ester bond, forming a tricyclic system [3]	Single ester bond between salicylic acid and phenol [4]
Structural Motif	Linear ester	Cyclic ester (lactone)	Simple ester
Common Sources	Lichens, plants [2]	Lichens (e.g., <i>Ramalina</i> species) [3]	Synthetic; also a food additive [4] [5]
Bioactivity Profile	Antioxidant, antimicrobial [2]	Potent antioxidant, antimalarial, antiproliferative, antibacterial [3]	Analgesic, antipyretic, antiseptic, UV absorber [4] [5]

Experimental Protocols: Synthesis and Analysis

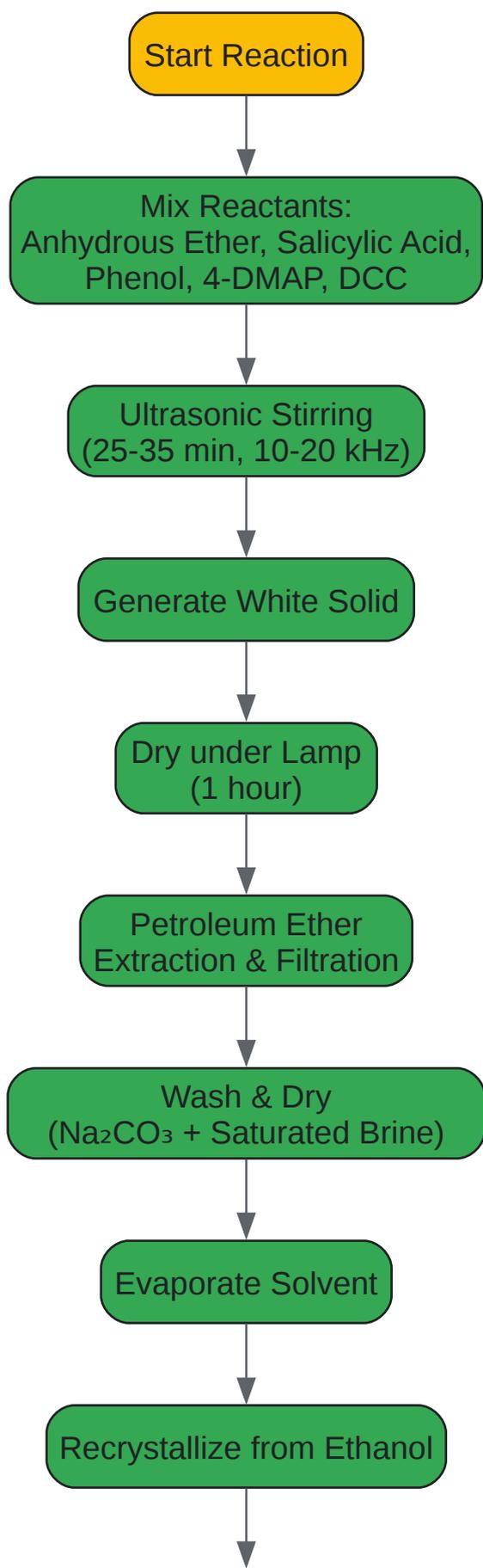
Synthesis of Phenyl Salicylate

Traditional synthesis methods involve direct esterification, but modern protocols focus on improved efficiency and yield.

1. Traditional Acid-Catalyzed Esterification

- **Principle:** Direct dehydration between salicylic acid and phenol using a strong acid catalyst [5] [6].
- **Procedure:** Salicylic acid and phenol are heated with a catalyst like sulfuric acid (H_2SO_4) or phosphorus oxychloride ($POCl_3$) for several hours. The crude product is then neutralized, washed, and recrystallized from ethanol [5] [6].
- **Limitations:** Long reaction times (2.5–6 hours), moderate yields (45-70%), and corrosiveness of liquid acids [6].

2. Advanced Ultrasonic-Assisted Synthesis This modern method significantly enhances reaction speed and yield [6] [7]. The following workflow diagram illustrates the optimized synthesis and purification process.



**Pure Phenyl Salicylate
(White Crystals)**

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- **Reagents:** Anhydrous ether, salicylic acid, phenol, 4-Dimethylaminopyridine (4-DMAP, catalyst), Dicyclohexylcarbodiimide (DCC, coupling agent) [7].
- **Procedure:**
 - Mix reagents in a mass ratio of **1 (ether) : 4-5 (salicylic acid) : 0.65-0.75 (phenol) : 1.5-1.7 (4-DMAP) : 0.01-0.02 (DCC)**.
 - Subject the mixture to ultrasonic stirring (10-20 kHz) for 25-35 minutes until a white solid forms.
 - Place the mixture under a drying lamp for 1 hour to evaporate residual ether.
 - Soak the solid in petroleum ether and filter to remove the precipitate (dicyclohexylurea).
 - Wash the petroleum ether layer with Na₂CO₃ solution and saturated brine, then dry with a desiccant.
 - Evaporate the petroleum ether to obtain a crude solid.
 - Recrystallize the crude product from ethanol to obtain pure **phenyl salicylate** as white crystals [7].
- **Key Advantages:** Short reaction time (under 35 min), high yield (85-90%), and greener conditions [6] [7].

Analysis of Antioxidant Mechanisms in Depsidones

Computational and kinetic studies are key to understanding the potent antioxidant activity of natural depsidones.

- **Objective:** To evaluate the thermodynamic and kinetic parameters of radical scavenging reactions for depsidones (e.g., Salazinic acid, Norstictic acid) [3].
- **Methodology:**
 - **In Silico Calculation:** Use density functional theory (DFT) at the R0B3LYP/6-311++G(2df,2p)//B3LYP/6-311G(d,p) level to calculate key parameters [3].
 - **Key Parameters:**
 - **Bond Dissociation Energy (BDE):** Predicts H-atom transfer ability (lower BDE = higher activity).
 - **Proton Affinity (PA) and Ionization Energy (IE):** Assess the feasibility of sequential proton-loss electron transfer (SPLET) and single-electron transfer (SET) mechanisms.
 - **Kinetic Evaluation:** Calculate rate constants (k) for reactions with radicals like HO• and O₂•– in aqueous solution [3].
- **Protocol Workflow:**

- Optimize the geometry of the depsidone and its radicals.
- Calculate BDE, PA, and IE for all possible X–H (X = C, O) bonds.
- Determine the favored mechanism (FHT, SPLET, or SET) based on thermodynamics.
- Compute rate constants for reactions with biologically relevant radicals.
- **Outcome:** The study confirmed that depsidones are excellent HO• and O₂•– scavengers in aqueous solutions ($k = 10^8 - 10^{10} \text{ M}^{-1}\text{s}^{-1}$), primarily following the SPLET mechanism [3].

Pharmacological and Industrial Profiles

Biological Activities and Mechanisms

- **Phenyl Salicylate:**
 - **Mechanism:** It is hydrolyzed in the gut to release salicylic acid and phenol. The salicylate moiety inhibits cyclooxygenase (COX-1 and COX-2) enzymes, reducing prostaglandin synthesis and providing analgesic, antipyretic, and anti-inflammatory effects [4].
 - **Uses:** Once used as a mild analgesic and antiseptic; now primarily used in veterinary medicine and in combination products for urinary tract discomfort [4] [5].
- **Depsidones:**
 - **Mechanism:** Potent antioxidants that effectively scavenge hydroxyl (HO•) and superoxide (O₂•–) radicals via the Sequential Proton-Loss Electron Transfer (SPLET) mechanism [3]. They also modulate key inflammatory pathways, including NF-κB and MAPK signaling [8].
 - **Uses:** Investigated for a broad range of bioactivities, including **antioxidant, antimalarial, antihypertensive, antitrypanosomal, antiproliferative, and antibacterial** applications [3].

Industrial and Formulation Applications

Application Area	Specific Use	Rationale / Property
Pharmaceuticals	Analgesic & Antipyretic (Phenyl Salicylate) [4] [5]	Systemic release of salicylate upon hydrolysis.

Application Area	Specific Use	Rationale / Property
	Antioxidant & Anti-inflammatory (Depsidones) [3] [8]	Potent radical scavenging and modulation of NF-κB/Nrf2 pathways.
Material Science	Polymer & Plastic Stabilizer [5] [6]	Absorbs UV light in the 290-325 nm range, preventing discoloration.
Cosmetics	Sunscreen Agent [5] [6]	UV absorption property.
Food Industry	Food Additive (Phenyl Salicylate) [4] [5]	Used as a flavoring agent (sweet, mild medicinal taste at ~50 ppm).

Key Takeaways for Researchers

- **Structural Clarity is Crucial:** While **phenyl salicylate** shares the ester functional group with depsides, its simple, single-ester structure differentiates it from the multi-ring depsides and the tricyclic depsidones. This structural difference underpins their varying biological activities and research applications.
- **Depsidones are Promising Antioxidants:** Computational and kinetic studies confirm that natural depsidones are exceptionally potent, specific scavengers of hydroxyl and superoxide radicals, making them prime candidates for therapeutics targeting oxidative stress [3].
- **Synthesis is Evolving:** Modern synthesis methods for **phenyl salicylate**, such as ultrasonic-assisted protocols, offer dramatic improvements in yield and efficiency, representing a greener and more scalable alternative to traditional techniques [6] [7].

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